2,3,4-Pyridinetriol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Pyridinetriol can be synthesized through several methods. One common approach involves the hydroxylation of pyridine derivatives. For instance, the oxidation of 2,3,4-trihydroxypyridine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method involves the cyclization of appropriate precursors, such as the reaction of 2,3,4-trihydroxybenzaldehyde with ammonia or amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Pyridinetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroxypyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, quinones, and dihydroxypyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4-Pyridinetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Pyridinetriol involves its interaction with various molecular targets. The hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, which can influence biological pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Pyridinetriol: Similar structure but with hydroxyl groups at the 2, 3, and 5 positions.
2,4,6-Pyridinetriol: Hydroxyl groups at the 2, 4, and 6 positions.
Pyridine: The parent compound without hydroxyl substitutions
Uniqueness
2,3,4-Pyridinetriol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other pyridinetriols. This unique structure makes it particularly useful in applications requiring specific hydrogen bonding patterns and redox properties .
Properties
CAS No. |
5045-88-5 |
---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3,4-dihydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-2-6-5(9)4(3)8/h1-2,8H,(H2,6,7,9) |
InChI Key |
KEGFZKKQEBALIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1O)O |
Origin of Product |
United States |
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